molecular formula C10H13N B13958877 2-(But-1-en-2-yl)aniline CAS No. 246019-65-8

2-(But-1-en-2-yl)aniline

Cat. No.: B13958877
CAS No.: 246019-65-8
M. Wt: 147.22 g/mol
InChI Key: ZLAKJVYSXLRGSJ-UHFFFAOYSA-N
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Description

2-(But-1-en-2-yl)aniline, also known as 2-(1-methylbut-2-en-1-yl)aniline, is an ortho-substituted aniline derivative. This compound is characterized by the presence of a butenyl group attached to the aniline ring, which significantly influences its chemical properties and reactivity. It is a colorless to pale yellow liquid with a distinctive odor and is used as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(But-1-en-2-yl)aniline can be synthesized through the alkylation of aniline with but-1-en-2-yl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the aniline, followed by the addition of the butenyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves the direct alkylation of aniline with but-1-en-2-yl halides in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-(But-1-en-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(But-1-en-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of polymers and other complex organic molecules.

    Biology: Investigated for its potential use in the development of bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(But-1-en-2-yl)aniline involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The specific pathways involved depend on the nature of the target and the context of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(But-1-en-2-yl)aniline is unique due to its specific butenyl substitution, which imparts distinct steric and electronic effects. These effects influence its reactivity and make it a valuable intermediate in the synthesis of various organic compounds. Its ability to undergo a wide range of chemical reactions also makes it a versatile compound in scientific research and industrial applications .

Properties

CAS No.

246019-65-8

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

2-but-1-en-2-ylaniline

InChI

InChI=1S/C10H13N/c1-3-8(2)9-6-4-5-7-10(9)11/h4-7H,2-3,11H2,1H3

InChI Key

ZLAKJVYSXLRGSJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)C1=CC=CC=C1N

Origin of Product

United States

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